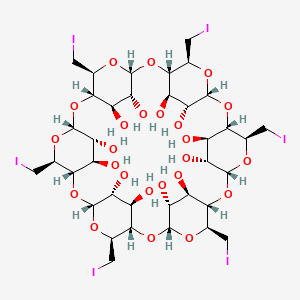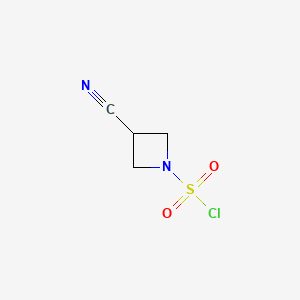
5-(4-Formylphenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Formylphenyl)nicotinonitrile is a chemical compound with the CAS Number: 1255574-49-2. It has a molecular weight of 208.22 and its molecular formula is C13H8N2O . The compound is also known by its IUPAC name, 5-(4-formylphenyl)nicotinonitrile .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives has been a subject of research due to their biological and medicinal properties . For instance, a study describes the synthesis of a new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing a thiophene substituent . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis
The InChI code for 5-(4-Formylphenyl)nicotinonitrile is 1S/C13H8N2O/c14-6-11-5-13(8-15-7-11)12-3-1-10(9-16)2-4-12/h1-5,7-9H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-(4-Formylphenyl)nicotinonitrile has a molecular weight of 208.22 .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Activity
A study by (Ismail et al., 2003) explores the synthesis of a compound from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, which demonstrates significant antiprotozoal activity. This compound shows potential as a treatment against Trypanosoma b.rhodesiense and P. falciparum.
Structural and Molecular Studies
Research on nicotinonitrile derivatives, including those structurally similar to 5-(4-Formylphenyl)nicotinonitrile, has been conducted to understand their molecular structures. Studies by (Chantrapromma et al., 2009) and (Chantrapromma et al., 2009) detail the non-planar structure of these molecules and their intramolecular interactions.
Synthesis of Substituted Nicotinonitriles
A publication by (Hakobyan et al., 2020) outlines a process for synthesizing 4-(thiophen-2-yl)-substituted nicotinonitriles, contributing to the development of new chemical compounds with potential applications in various fields.
Primitive Earth Synthesis
Research by (Friedmann et al., 1971) investigates the synthesis of nicotinonitrile derivatives under primitive Earth conditions, providing insights into prebiotic chemistry and the origins of life.
SIRT1 Inhibitors
A study by (Challa et al., 2021) demonstrates the use of 2-amino nicotinonitrile derivatives as potential inhibitors of SIRT1, an enzyme involved in cellular regulation, highlighting their potential therapeutic applications.
Corrosion Inhibition
Research by (Singh et al., 2016) investigates the effectiveness of nicotinonitriles as corrosion inhibitors for mild steel, showcasing their potential in industrial applications.
Antimicrobial and Cytotoxic Activities
A study by (Desai et al., 2014) focuses on the synthesis of benzimidazole derivatives bearing cyanopyridine motifs, exhibiting significant antimicrobial and cytotoxic activities, suggesting potential medical applications.
Eigenschaften
IUPAC Name |
5-(4-formylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-6-11-5-13(8-15-7-11)12-3-1-10(9-16)2-4-12/h1-5,7-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRZLMIBTWWUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682158 |
Source


|
| Record name | 5-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)nicotinonitrile | |
CAS RN |
1255574-49-2 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 5-(4-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



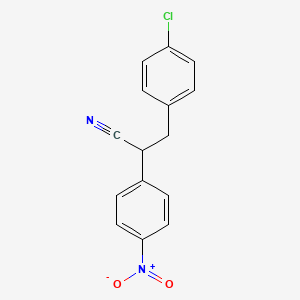

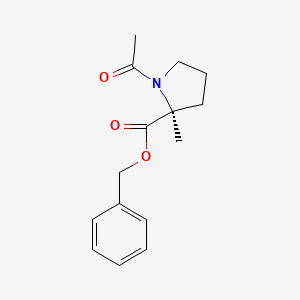

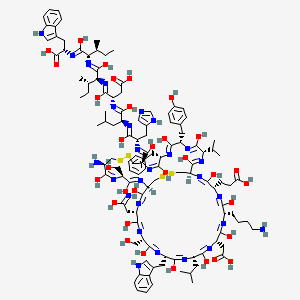

![3-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B594855.png)


